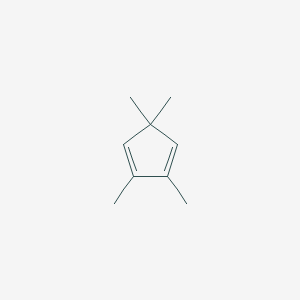

2,3,5,5-Tetramethylcyclopenta-1,3-diene

Description

Contextualization of Substituted Cyclopentadienes in Organic and Organometallic Chemistry Research

Substituted cyclopentadienes are a cornerstone of modern organic and organometallic chemistry. nitrkl.ac.in The cyclopentadienyl (B1206354) (Cp) ligand, formed by the deprotonation of cyclopentadiene (B3395910), is a powerful coordinating agent for a vast array of metals, leading to the formation of stable and versatile organometallic complexes known as metallocenes. nitrkl.ac.instudylib.net The electronic and steric properties of the Cp ligand can be finely tuned by introducing substituents onto the cyclopentadiene ring. This tunability is crucial for tailoring the reactivity and selectivity of catalysts, designing novel materials with specific electronic properties, and creating complexes for applications in medicinal chemistry. nitrkl.ac.inuzh.ch

The introduction of alkyl groups, such as methyl groups, enhances the electron-donating ability of the Cp ligand, which in turn affects the stability and reactivity of the resulting metal complexes. Furthermore, the steric bulk of substituents can influence the coordination geometry around the metal center, providing a powerful tool for controlling catalytic activity and selectivity. Substituted cyclopentadienes also play a significant role in organic synthesis, particularly in Diels-Alder reactions, where the substituents can influence the stereoselectivity and reaction rates. nih.gov The dimerization of cyclopentadiene and its substituted derivatives is a classic example of this reactivity, although highly substituted versions often exhibit a reduced tendency to dimerize. nih.gov

Historical Development of Research on Tetramethylcyclopentadiene Isomers

Research into tetramethylcyclopentadiene isomers has predominantly focused on the more synthetically accessible and stable forms, particularly 1,2,3,4-tetramethyl-1,3-cyclopentadiene. This isomer is a valuable precursor in the synthesis of organometallic complexes and catalysts. ereztech.com Its synthesis is well-documented and often involves the dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol in the presence of an acid catalyst. chemicalbook.com The resulting 1,2,3,4-tetramethyl-1,3-cyclopentadiene is a colorless to pale yellow liquid that is widely used in research and industrial applications. ereztech.com

Another isomer that has received some attention is 1,2,5,5-tetramethyl-1,3-cyclopentadiene. nih.govnist.gov The presence of a gem-dimethyl group at the 5-position significantly hinders the dimerization that is characteristic of cyclopentadiene itself. nih.gov This increased stability makes it an interesting subject for studying the influence of substitution patterns on the reactivity of the diene system.

In contrast, the historical and current literature shows a stark lack of information regarding 2,3,5,5-tetramethylcyclopenta-1,3-diene. Its absence from major chemical databases and research articles suggests that it is either synthetically challenging to produce in a pure form or is significantly less stable than its isomers, possibly undergoing rapid rearrangement to a more stable form.

| Isomer | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Known Properties/Applications |

|---|---|---|---|---|

| 1,2,3,4-Tetramethyl-1,3-cyclopentadiene | 4249-10-9 | C9H14 | 122.21 | Precursor to organometallic complexes and catalysts. ereztech.comguidechem.com |

| 1,2,5,5-Tetramethyl-1,3-cyclopentadiene | 4249-12-1 | C9H14 | 122.21 | Studied for its increased stability against dimerization. nih.govnih.govnist.gov |

| This compound | Not available | C9H14 | 122.21 | Largely uncharacterized. |

Current Research Frontiers and Unexplored Aspects of this compound

The most significant aspect of this compound is its near-complete absence from the scientific literature. This presents a unique research frontier. The primary unanswered questions revolve around its synthesis, stability, and fundamental reactivity.

Synthetic Challenges and Potential Routes: The development of a reliable synthetic pathway to this compound is the first major hurdle. Its synthesis would likely require a multi-step process with carefully chosen precursors and reaction conditions to favor its formation over more stable isomers.

Stability and Isomerization: A key area of investigation would be the kinetic and thermodynamic stability of this isomer. It is plausible that this compound readily undergoes studylib.netacs.org-hydride shifts to rearrange into the more conjugated and likely more stable 1,2,3,4- or 1,2,4,5-isomers. Computational studies could provide valuable insights into the relative energies of the different tetramethylcyclopentadiene isomers and the activation barriers for their interconversion.

Reactivity and Potential Applications: Should a stable form of this compound be isolated, its reactivity in key chemical transformations would be of great interest. For instance, its behavior in Diels-Alder reactions could offer unique stereochemical outcomes compared to its more symmetric isomers. Furthermore, the corresponding tetramethylcyclopentadienyl anion would be a novel ligand for the synthesis of new organometallic complexes. The unique steric profile of the two methyl groups at the 5-position could lead to complexes with distinct catalytic properties.

Structure

3D Structure

Properties

CAS No. |

90407-63-9 |

|---|---|

Molecular Formula |

C9H14 |

Molecular Weight |

122.21 g/mol |

IUPAC Name |

2,3,5,5-tetramethylcyclopenta-1,3-diene |

InChI |

InChI=1S/C9H14/c1-7-5-9(3,4)6-8(7)2/h5-6H,1-4H3 |

InChI Key |

PARKBEFQZLHEDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(C=C1C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,3,5,5 Tetramethylcyclopenta 1,3 Diene

General Strategies for Synthesizing Tetramethylcyclopentadienes

The synthesis of substituted cyclopentadienes is a cornerstone of organometallic chemistry, given their importance as precursors to cyclopentadienyl (B1206354) (Cp) ligands. acs.org Consequently, numerous general strategies have been developed that can be adapted for the preparation of tetramethyl-substituted variants.

Electrocyclic reactions provide a powerful, stereospecific method for constructing five-membered rings. libretexts.orgwikipedia.org One of the most relevant examples is the Nazarov cyclization, a conrotatory 4π-electron electrocyclization of a divinyl ketone to a cyclopentenone under thermal conditions. libretexts.orgwikipedia.org This approach can be envisioned for creating a tetramethylcyclopentenone precursor, which can then be further functionalized.

Following the ring closure to form a cyclopentenol (B8032323) or cyclopentenone, a dehydration step is often necessary to introduce the diene system. For instance, the acid-catalyzed dehydration of a tertiary alcohol like 2,3,4,5-tetramethyl-2-cyclopentenol is a key step in forming 1,2,3,4-tetramethyl-1,3-cyclopentadiene. chemicalbook.comgoogle.com This dehydration can be challenging due to the potential for carbocation rearrangements but can be achieved using various reagents. nih.gov

| Dehydration Method | Reagent | Conditions | Yield | Reference |

| Acid-Catalyzed | Cation Exchange Resin | Diethyl ether, 25°C | 82% (for 1,2,3,4-isomer) | chemicalbook.com |

| Chemical Dehydration | P₂O₅ | Benzene, 80-90°C | 89% (for perfluoroalkyl tetramethyl isomers) | nih.gov |

This table presents examples of dehydration methods used in the synthesis of substituted cyclopentadienes.

While less common as a general strategy for initial ring construction, dimerization reactions of smaller unsaturated molecules can lead to cyclic structures. For instance, the oligomerization of cyclopentadiene (B3395910) itself to form dicyclopentadiene (B1670491) and tricyclopentadiene via Diels-Alder reactions is a well-known process. Conceptually, a catalyzed dehydrodimerization of an appropriate C5 alkene or diene, such as isoprene (B109036), could potentially form a methylated cyclopentadiene ring, though this is not a standard synthetic route.

Elimination reactions are a fundamental strategy for creating the conjugated double bonds of a 1,3-diene system. nih.gov These methods typically start with a pre-formed cyclopentane (B165970) or cyclopentene (B43876) ring and introduce unsaturation through the removal of leaving groups.

Common approaches include:

Dehydrohalogenation: The double elimination of hydrogen halides (HX) from a 1,4-dihalocyclopentane derivative.

Dehydration of Diols: The acid-catalyzed elimination of two molecules of water from a cyclopentane-1,4-diol.

Benzenesulfinic Acid Elimination: A selective 1,4-elimination from allylic phenyl sulfones can be used to generate cyclic 1,3-dienes. acs.org

These strategies are versatile but depend on the availability of suitably functionalized five-membered ring precursors. nih.govnih.gov

Enyne metathesis is a modern, powerful catalytic reaction that forms a 1,3-diene from an alkene and an alkyne. organic-chemistry.orguwindsor.ca The intermolecular version, known as cross-enyne metathesis (CEM), is particularly useful for constructing highly substituted dienes. organic-chemistry.org This reaction is typically catalyzed by ruthenium carbene complexes, such as Grubbs-type catalysts. uwindsor.ca

The general transformation involves the reaction of an alkyne with an alkene (often ethylene) to generate a new 1,3-diene. The thermodynamic stability of the resulting conjugated diene system serves as a driving force for the reaction. organic-chemistry.org This methodology offers high atom economy and functional group tolerance, making it a valuable tool in modern organic synthesis. nih.govnih.gov

| Catalyst Generation | Catalyst Type | Key Features | Reference |

| First Generation | Grubbs Catalyst | Good activity for terminal alkenes. | organic-chemistry.org |

| Second Generation | Grubbs, Hoveyda-Grubbs | Higher activity, broader substrate scope, better thermal stability. | organic-chemistry.org |

This table summarizes common catalyst generations used in enyne metathesis.

Approaches for the Synthesis of 2,3,5,5-Tetramethylcyclopenta-1,3-diene

Synthesizing the specific 2,3,5,5-tetramethyl isomer requires careful control of regiochemistry. The most logical strategies involve the sequential functionalization of a cyclopentadiene precursor.

A plausible synthetic route to this compound involves the stepwise introduction of methyl groups onto a cyclopentanone (B42830) or cyclopentenone core. One such hypothetical, yet chemically sound, pathway is outlined below:

Starting Material: The synthesis could commence with a 3,4-dimethyl-2-cyclopenten-1-one precursor.

Gem-Dimethylation: The key step would be the introduction of two methyl groups at the C5 position, adjacent to the carbonyl group. This can be achieved through the alkylation of the corresponding enolate anion with a methylating agent like methyl iodide. Performing this step twice would yield 3,4,5,5-tetramethylcyclopentan-1-one. Alternatively, reagents like dimethyltitanium dichloride have been shown to directly convert ketones into their corresponding gem-dimethyl derivatives under mild conditions. rsc.org

Diene Formation: The final step involves converting the tetramethylcyclopentanone into the desired 1,3-diene. This could be accomplished via several methods, such as reduction of the ketone to an alcohol followed by acid-catalyzed dehydration. However, care must be taken to avoid skeletal rearrangements.

An alternative approach involves the direct alkylation of a pre-formed cyclopentadiene. google.com This typically proceeds through the formation of a cyclopentadienyl anion by deprotonation with a strong base (e.g., n-butyllithium, sodium hydride), followed by reaction with an alkylating agent. google.com To obtain the target molecule, one might start with 2,3-dimethylcyclopentadiene, deprotonate it, and then perform a double methylation. However, controlling the position of alkylation can be difficult, and the resulting 5,5-dimethylated product may be thermodynamically less stable than other isomers and prone to rearrangement via acs.orgnih.gov-sigmatropic shifts of hydrogen atoms. smu.ca

Isomerization Control in Tetramethylcyclopentadiene Synthesis

The synthesis of substituted cyclopentadienes often yields a mixture of isomers due to the mobility of the double bonds. The various isomers of tetramethylcyclopentadiene can interconvert through a series of wikipedia.orgrsc.org-sigmatropic rearrangements, commonly known as hydrogen shifts. The 2,3,5,5-tetramethyl isomer is a non-conjugated diene. In contrast, isomers such as 1,2,3,4-tetramethylcyclopenta-1,3-diene (B1197066) are fully conjugated systems. This conjugation imparts greater thermodynamic stability. wikipedia.orgjackwestin.commasterorganicchemistry.com

Consequently, controlling the synthesis to isolate the 2,3,5,5-isomer requires careful management of reaction conditions to favor kinetic over thermodynamic products. wikipedia.orguc.edu

Kinetic vs. Thermodynamic Control : A reaction under kinetic control yields the product that is formed fastest, which typically has the lowest activation energy. libretexts.org A reaction under thermodynamic control yields the most stable product. wikipedia.org In the context of tetramethylcyclopentadienes, the conjugated isomers are the thermodynamic products. Therefore, achieving the 2,3,5,5-isomer necessitates conditions that prevent equilibration to the more stable forms. This generally involves the use of low temperatures and short reaction times. uc.edu For example, in the analogous reaction of the cyclopentadienyl anion with methyl iodide, the initial product formed at low temperatures is 5-methyl-1,3-cyclopentadiene, the result of alkylation at the sp³-hybridized carbon. Upon warming, this kinetic product rapidly rearranges to the more stable, conjugated 1-methyl and 2-methyl isomers. chegg.com

Influence of Catalysts : The presence of acidic or basic catalysts typically facilitates the proton transfer necessary for the wikipedia.orgrsc.org-hydrogen shifts, thereby accelerating the isomerization towards the thermodynamically stable conjugated dienes. rsc.org Therefore, to preserve the 2,3,5,5-isomer, it is crucial to conduct the final steps of the synthesis and the workup under neutral or carefully controlled pH conditions.

The table below summarizes the key factors in controlling isomer formation.

| Control Type | Favored Isomer Type | Required Conditions |

| Kinetic | Non-conjugated (e.g., 2,3,5,5-) | Low Temperature, Short Reaction Time, Neutral pH |

| Thermodynamic | Conjugated (e.g., 1,2,3,4-) | High Temperature, Long Reaction Time, Acidic or Basic Catalysts |

Use of Organometallic Reagents in Diene Formation

Organometallic reagents are fundamental tools for the formation of carbon-carbon bonds required in the synthesis of highly substituted cyclopentadiene rings. Reagents such as organolithiums and Grignard reagents can act as potent nucleophiles or strong bases. rsc.org

A plausible strategy for synthesizing the this compound core involves the sequential methylation of a suitable cyclopentenone precursor. For instance, creating the gem-dimethyl group at the C5 position is a critical step that can be achieved using organometallic methylating agents.

Synthetic Approach via Alkylation:

Enolate Formation : A starting material like 2,3-dimethylcyclopent-2-en-1-one can be deprotonated at the α-carbon (C5) using a strong, sterically hindered base like lithium diisopropylamide (LDA) to form a lithium enolate. pearson.com

Methylation : The resulting nucleophilic enolate can then be treated with an electrophilic methyl source, such as methyl iodide (CH₃I), in an Sₙ2 reaction to add the first methyl group at the C5 position. pearson.comchemspider.com

Second Methylation : Repeating the deprotonation and methylation sequence would install the second methyl group, creating the required 5,5-dimethyl (gem-dimethyl) substitution pattern. chemspider.com

This stepwise approach, summarized in the following table, allows for the controlled construction of the carbon skeleton before the diene is formed.

| Step | Reagent 1 | Reagent 2 | Intermediate/Product |

| 1 | 2,3-Dimethylcyclopent-2-en-1-one | Lithium Diisopropylamide (LDA) | Lithium enolate |

| 2 | Lithium enolate | Methyl Iodide (CH₃I) | 2,3,5-Trimethylcyclopent-2-en-1-one |

| 3 | 2,3,5-Trimethylcyclopent-2-en-1-one | Lithium Diisopropylamide (LDA) | Lithium enolate |

| 4 | Lithium enolate | Methyl Iodide (CH₃I) | 2,3,5,5-Tetramethylcyclopent-2-en-1-one |

Precursors and Synthetic Intermediates

Reactions of Cyclopentenone Derivatives in Diene Synthesis

Substituted cyclopentenones are versatile and crucial precursors for the synthesis of cyclopentadienes. The Pauson-Khand reaction, a [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, is a powerful method for constructing the cyclopentenone core itself. wikipedia.orgnih.govorganic-chemistry.org For example, 2,3,4,5-tetramethyl-2-cyclopentenone (B1293718) could theoretically be synthesized from 2-butyne, 2-butene, and carbon monoxide, mediated by a cobalt carbonyl complex. libretexts.orguwindsor.ca

A well-documented route starting from a tetramethylcyclopentenone derivative involves a two-step reduction-dehydration sequence. chemicalbook.comgoogle.com

Reduction of the Ketone : The carbonyl group of the cyclopentenone is reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance, the reduction of 2,3,4,5-tetramethyl-2-cyclopentenone yields 2,3,4,5-tetramethyl-2-cyclopentenol. google.com

Dehydration of the Alcohol : The resulting allylic alcohol is then dehydrated under acidic conditions to eliminate water and form a new double bond, yielding the cyclopentadiene. chemicalbook.com

While this method is effective, it typically produces the thermodynamically stable 1,2,3,4-tetramethyl-1,3-cyclopentadiene because the reaction conditions facilitate isomerization. google.com To synthesize the 2,3,5,5-isomer, a different precursor, 2,3,5,5-tetramethylcyclopent-2-en-1-one , would be required. The reduction of this specific ketone followed by a carefully controlled dehydration under non-isomerizing (kinetic) conditions would logically lead to the desired this compound.

| Precursor Ketone | Intermediate Alcohol | Dehydration Product (Diene) |

| 2,3,4,5-Tetramethyl-2-cyclopenten-1-one | 2,3,4,5-Tetramethyl-2-cyclopenten-1-ol | 1,2,3,4-Tetramethylcyclopenta-1,3-diene |

| 2,3,5,5-Tetramethyl-2-cyclopenten-1-one | 2,3,5,5-Tetramethyl-2-cyclopenten-1-ol | This compound |

Bromination and Solvolysis Pathways

An alternative synthetic strategy involves the introduction of leaving groups, such as bromine, onto a saturated or partially saturated cyclopentane ring, followed by elimination reactions to form the diene. The existence of precursors like 1-bromo-2-chloro-3,3,5,5-tetramethylcyclopentene demonstrates the viability of halogenated intermediates with the necessary gem-dimethyl structure. nih.gov

A potential pathway could be:

Precursor Synthesis : Start with a precursor such as 2,3,5,5-tetramethylcyclopentene.

Bromination : The alkene can be brominated across the double bond using Br₂ to yield a vicinal dibromide (1,2-dibromo-2,3,5,5-tetramethylcyclopentane).

Double Dehydrobromination : Treatment of the dibromide with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) would induce a double E2 elimination of two equivalents of HBr to form the conjugated diene system. The regiochemical outcome of the elimination is governed by rules such as Saytzeff's rule, which predicts the formation of the more substituted (and often more stable) alkene. doubtnut.com

Reactivity and Reaction Mechanisms of 2,3,5,5 Tetramethylcyclopenta 1,3 Diene

Pericyclic Reactions

Pericyclic reactions are a cornerstone of organic synthesis, allowing for the stereospecific construction of cyclic systems. For 2,3,5,5-tetramethylcyclopenta-1,3-diene, the primary examples of this reaction class are [4+2] cycloadditions, famously known as Diels-Alder reactions, and sigmatropic rearrangements, which involve the intramolecular migration of a sigma-bond.

Diels-Alder Cycloadditions of this compound

The Diels-Alder reaction involves the combination of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative. The reactivity of this compound in these reactions is a balance between the electron-donating effects of the methyl groups, which enhance reactivity, and potential steric hindrance.

The rate of a Diels-Alder reaction is significantly influenced by the electronic properties of both the diene and the dienophile. In a normal-electron-demand Diels-Alder reaction, the rate is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. The four methyl groups on this compound are electron-donating, thus increasing the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. This leads to a smaller energy gap between the diene's HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient dienophile, resulting in a faster reaction rate compared to unsubstituted cyclopentadiene (B3395910).

Table 1: Predicted Relative Reactivity of this compound with Various Dienophiles

| Dienophile | Dienophile Type | Expected Relative Reactivity | Primary Influencing Factors |

| Maleic Anhydride (B1165640) | Electron-deficient | High | Strong electronic activation from dienophile, partially offset by steric hindrance. |

| Methyl Acrylate | Electron-deficient | Moderate | Good electronic activation, but less than maleic anhydride. |

| Ethylene (B1197577) | Neutral | Low | Poor electronic match; reaction likely requires harsh conditions. |

| N-Phenylmaleimide | Electron-deficient | High | Similar to maleic anhydride, strong electronic activation. |

This table is predictive and based on established principles of Diels-Alder reactivity. Actual reaction rates would require experimental validation.

When an unsymmetrical diene reacts with an unsymmetrical dienophile, the question of regioselectivity arises. Due to the substitution pattern of this compound (symmetrical substitution on the diene portion), reactions with symmetrical dienophiles like maleic anhydride will yield a single regioisomer. With an unsymmetrical dienophile, such as methyl acrylate, two regioisomers are possible in principle. However, the directing effects of the methyl groups on the diene are identical, and thus significant regioselectivity is not anticipated based on electronic factors alone. Steric hindrance from the C2 and C3 methyl groups would likely be the dominant factor in determining the preferred orientation of the dienophile. comporgchem.com

Stereoselectivity in Diels-Alder reactions, particularly with cyclic dienes, is often governed by the endo rule. This rule predicts that the dienophile's substituents will preferentially orient themselves towards the developing pi-system of the diene in the transition state, leading to the endo adduct. This preference is often attributed to favorable secondary orbital interactions. uea.ac.uk However, the exo adduct is typically the thermodynamically more stable product due to reduced steric hindrance. wvu.edu For this compound, the steric bulk of the four methyl groups, especially the gem-dimethyl group at C5, could significantly disfavor the more sterically congested endo transition state, potentially leading to a higher proportion of the exo product, even under kinetic control. At higher temperatures, where the Diels-Alder reaction becomes reversible, the thermodynamically favored exo product would be expected to dominate. chempedia.info

The methyl substituents on the cyclopentadiene ring have a pronounced effect on both the kinetics and thermodynamics of the Diels-Alder reaction.

Kinetics: Electron-donating groups like methyl groups increase the nucleophilicity of the diene, which generally accelerates the reaction with electron-poor dienophiles. researchgate.net Computational studies on substituted cyclopentadienes have shown that methyl substitution on the double bonds (C1-C4) has a minimal impact on the activation barrier, while substitution at the C5 position can significantly increase it due to steric hindrance. libretexts.org Therefore, the gem-dimethyl group at the C5 position of this compound is expected to increase the activation energy and thus slow the reaction rate compared to a diene with methyl groups only on the double bonds.

Table 2: Predicted Influence of Methyl Substituents on Diels-Alder Reaction Parameters

| Parameter | Effect of 2,3-Methyl Groups | Effect of 5,5-Dimethyl Group | Overall Predicted Effect |

| Activation Energy (Ea) | Minor decrease (electronic) | Significant increase (steric) | Net increase, slower reaction |

| Enthalpy of Reaction (ΔH) | Less exothermic | Less exothermic (steric strain in product) | Less exothermic than unsubstituted cyclopentadiene |

| Endo/Exo Selectivity | Favors exo due to sterics | Strongly favors exo due to sterics | Predominantly exo product expected |

This table is based on computational predictions and general principles of substituent effects. libretexts.org

The hetero-Diels-Alder reaction is a powerful variant where either the diene or the dienophile contains a heteroatom, leading to the formation of heterocyclic compounds. wikipedia.org Substituted cyclopentadienes can react with heterodienophiles such as imines (aza-Diels-Alder) or carbonyl compounds (oxo-Diels-Alder) to form nitrogen- or oxygen-containing bicyclic systems, respectively. researchgate.netwikipedia.org

For this compound, the same principles of electronic activation and steric hindrance apply. The electron-rich nature of the diene would favor reactions with electron-deficient heterodienophiles, such as protonated imines or carbonyls activated by a Lewis acid. acs.org However, the steric bulk of the tetramethyl substitution would be a significant challenge, likely requiring forcing conditions or highly activated dienophiles to achieve reasonable yields. The products of such reactions would be highly substituted bicyclic ethers or amines, which could be valuable synthetic intermediates.

Sigmatropic Rearrangements in Tetramethylcyclopentadienes

Sigmatropic rearrangements are pericyclic reactions where a sigma-bond migrates across a pi-system. nsf.gov In substituted cyclopentadienes, nsf.govacs.org-sigmatropic shifts are common, involving the migration of a substituent from the C5 position to one of the double bond carbons. For 5-methyl-1,3-cyclopentadiene, for example, a rapid nsf.govacs.org-hydrogen shift occurs at room temperature, leading to an equilibrium mixture of 1-methyl- and 2-methyl-1,3-cyclopentadiene. libretexts.org

In the case of this compound, the substituents at the C5 position are methyl groups. A nsf.govacs.org-methyl shift is a possible sigmatropic rearrangement. Unlike hydrogen shifts, alkyl shifts generally have higher activation barriers. The Woodward-Hoffmann rules for sigmatropic rearrangements predict that a thermal nsf.govacs.org-alkyl shift can proceed suprafacially with retention of configuration at the migrating carbon. While theoretically possible, the migration of a methyl group in this system would lead to an isomeric tetramethylcyclopentadiene. However, given that the starting diene is symmetrical with respect to the diene unit, a single nsf.govacs.org-methyl shift would regenerate the same molecule, making such a process degenerate and only observable through isotopic labeling studies. The high activation energy for alkyl shifts means that this process is likely to be slow at room temperature. nsf.gov

Intramolecular Cycloadditions and Cage Compound Formation

The reactivity of this compound in intramolecular cycloadditions is significantly influenced by its unique substitution pattern. The presence of a gem-dimethyl group at the 5-position introduces considerable steric hindrance and affects the equilibrium between the diene and its isomers, which are often precursors to intramolecular reactions. While direct experimental data on intramolecular cycloadditions of this compound leading to cage compounds is not extensively documented in publicly available literature, the principles of intramolecular Diels-Alder (IMDA) reactions in substituted cyclopentadiene systems provide a framework for understanding its potential reactivity.

In general, for an intramolecular Diels-Alder reaction to occur, a cyclopentadiene derivative must possess a dienophile-containing tether attached to the ring. The success and stereochemical outcome of the cyclization are dependent on the length and nature of this tether, as well as the substitution on the cyclopentadiene ring. Studies on other 5,5-dialkylcyclopentadiene derivatives have shown that the gem-dialkyl substitution can influence the rate of 1,5-sigmatropic shifts, which are necessary to generate the reactive diene isomer for the cycloaddition. For instance, 5,5-dimethylcyclopentadiene is known to undergo isomerization at elevated temperatures. This isomerization process would compete with any intramolecular cycloaddition.

The formation of cage compounds via intramolecular cycloaddition typically involves a [4+2] cycloaddition of the diene with an unsaturated moiety within the same molecule. The substitution pattern of this compound, with methyl groups on all carbons of the diene system, would be expected to increase the electron density of the diene, potentially enhancing its reactivity in normal-electron-demand Diels-Alder reactions. However, the steric bulk of these methyl groups, particularly the gem-dimethyl group at the methylene (B1212753) bridge, could sterically hinder the approach of the tethered dienophile, thus impeding the cycloaddition.

The interplay between the electronic activation provided by the methyl groups and the steric hindrance they impose would be a critical factor in determining the feasibility and efficiency of intramolecular cycloadditions for derivatives of this compound. The successful design of a precursor for cage compound formation would require careful consideration of the tether length and flexibility to overcome the steric barriers imposed by the tetramethyl-substituted ring.

Organometallic Chemistry and Ligand Properties

The deprotonated form of this compound, the 1,2,4,4-tetramethylcyclopentadienyl anion, is a bulky electron-rich ligand that can be utilized in organometallic chemistry. Its coordination to metal centers is expected to be significantly influenced by the steric and electronic effects of the four methyl groups.

Coordination Chemistry of this compound as a Ligand

The synthesis of metal-cyclopentadienyl complexes, such as zirconocenes, typically involves the reaction of a metal halide with an alkali metal salt of the cyclopentadienyl (B1206354) ligand. For this compound, the first step would be its deprotonation using a strong base, such as an organolithium reagent or sodium hydride, to generate the corresponding 1,2,4,4-tetramethylcyclopentadienyl anion. This anion can then be reacted with a zirconium precursor, like zirconium tetrachloride (ZrCl₄), to form the desired zirconocene (B1252598) dichloride complex.

While the synthesis of zirconocene complexes with various substituted cyclopentadienyl ligands is a well-established field, specific examples utilizing the 1,2,4,4-tetramethylcyclopentadienyl ligand are not prominently reported. However, the general synthetic methodology is applicable. The reaction of two equivalents of the lithium salt of 1,2,4,4-tetramethylcyclopentadiene with ZrCl₄ would be expected to yield the corresponding bis(1,2,4,4-tetramethylcyclopentadienyl)zirconium dichloride. The steric bulk of the ligand may influence the reaction kinetics and the stability of the resulting complex.

The 1,2,4,4-tetramethylcyclopentadienyl ligand is sterically demanding due to the presence of four methyl groups. The gem-dimethyl group at one of the saturated positions of the ring, in particular, creates a significant steric shield on one side of the ligand. This steric bulk has a profound impact on the coordination environment around the metal center. In a metallocene complex, the two cyclopentadienyl ligands would likely adopt a staggered conformation to minimize steric repulsion between the methyl groups on opposing rings.

The steric hindrance afforded by bulky cyclopentadienyl ligands can have several important consequences:

Stabilization of Reactive Species: The steric bulk can protect the metal center from unwanted intermolecular reactions, allowing for the isolation and study of otherwise unstable species.

Influence on Catalytic Activity: In catalysis, the steric environment around the metal center can control the access of substrates, thereby influencing the selectivity and activity of the catalyst. For example, in olefin polymerization, the steric properties of zirconocene catalysts play a crucial role in determining the stereochemistry of the resulting polymer. mdpi.com

Modification of Molecular Geometry: The steric repulsion between the bulky ligands can lead to distortions from idealized geometries, which can in turn affect the electronic properties and reactivity of the complex.

The steric profile of the 1,2,4,4-tetramethylcyclopentadienyl ligand would be comparable to other bulky cyclopentadienyl ligands such as the pentamethylcyclopentadienyl (Cp*) or 1,2,4-tri(tert-butyl)cyclopentadienyl ligands, which are known to impart unique properties to their metal complexes.

The four methyl groups on the cyclopentadienyl ring are electron-donating through an inductive effect. This increases the electron density on the cyclopentadienyl ring and, consequently, on the metal center to which it is coordinated. The increased electron density at the metal center can have several effects:

Enhanced Metal-Ligand Bonding: The increased electron donation from the ligand to the metal can strengthen the metal-ligand bond.

Influence on Redox Properties: A more electron-rich metal center is more easily oxidized. Thus, complexes with the 1,2,4,4-tetramethylcyclopentadienyl ligand would be expected to have lower oxidation potentials compared to their unsubstituted cyclopentadienyl counterparts.

Modification of Reactivity: The electronic properties of the metal center are a key determinant of its reactivity. A more electron-rich metal may be more reactive towards electrophiles and less reactive towards nucleophiles.

The electronic effect of the four methyl groups in the 1,2,4,4-tetramethylcyclopentadienyl ligand would be similar to that of the five methyl groups in the widely used pentamethylcyclopentadienyl (Cp*) ligand, making it a strongly electron-donating ligand.

Reactivity of Organometallic Complexes Derived from this compound

The reactivity of organometallic complexes derived from this compound would be a direct consequence of the steric and electronic properties imparted by the 1,2,4,4-tetramethylcyclopentadienyl ligand. While specific reactivity studies on these complexes are scarce in the literature, predictions can be made based on the behavior of complexes with other bulky and electron-rich cyclopentadienyl ligands.

For instance, zirconocene complexes bearing bulky cyclopentadienyl ligands are widely used as catalysts for olefin polymerization. mdpi.com The steric bulk of the 1,2,4,4-tetramethylcyclopentadienyl ligand would be expected to influence the catalytic activity and the properties of the resulting polymers. The increased steric hindrance could lead to higher stereoselectivity in propylene (B89431) polymerization. Furthermore, the electron-donating nature of the ligand would affect the electrophilicity of the active catalytic species, which in turn influences the rate of monomer insertion and chain transfer processes.

In addition to catalysis, these complexes could exhibit interesting reactivity in stoichiometric reactions. The bulky ligand set could stabilize low-valent metal centers or highly reactive species. The increased electron density on the metal could also promote oxidative addition reactions and influence the thermodynamics of ligand substitution reactions. The unique steric environment created by the gem-dimethyl group might also lead to unusual reactivity patterns not observed for more symmetrically substituted cyclopentadienyl ligands.

Ligand Substitution and Derivatization Reactions

Substituted cyclopentadienes, including tetramethyl derivatives, are crucial precursors for synthesizing organometallic complexes, particularly metallocenes, which are valuable in catalysis. ereztech.com The methyl groups on the cyclopentadiene ring in this compound increase its electron-donating ability, which in turn affects the stability and reactivity of the resulting metal complexes.

Ligand substitution reactions are fundamental in coordination chemistry, involving the replacement of one ligand by another in a coordination complex. libretexts.org For cyclopentadienyl compounds, these reactions are essential for creating new catalysts and materials. The general mechanism for ligand substitution can be associative, dissociative, or interchange. libretexts.org In the context of complexes derived from this compound, the bulky tetramethyl-substituted cyclopentadienyl ligand can influence the reaction mechanism, often favoring a dissociative pathway due to steric hindrance.

Research on similar substituted cyclopentadienyl ligands has shown that the nature of the substituents plays a critical role in the stereochemistry of the reaction. For instance, studies on bis-cyclopentadienyltitanium complexes have demonstrated that ligand substitution can proceed stereospecifically with retention of configuration at the metal center. rsc.org This stereochemical control is vital for the design of catalysts for stereospecific polymerization.

The derivatization of this compound itself is a key step in forming the corresponding cyclopentadienyl anion, which then acts as a ligand. This is typically achieved by deprotonation with a strong base. The resulting anion can then react with a metal halide to form the desired organometallic complex. The methyl groups enhance the stability of the cyclopentadienyl anion through inductive effects.

Role in Catalytic Cycles and Mechanism Elucidation

Organometallic complexes derived from substituted cyclopentadienes like this compound are widely used as catalysts or pre-catalysts in various organic transformations, most notably in polymerization reactions. ereztech.com The electronic and steric properties of the tetramethyl-substituted cyclopentadienyl ligand are crucial in determining the catalytic activity and selectivity.

In catalytic cycles, the cyclopentadienyl ligand often remains coordinated to the metal center, acting as a spectator ligand that modulates the electronic environment and steric accessibility of the catalytic site. For example, in Ziegler-Natta catalysis for olefin polymerization, the structure of the cyclopentadienyl ligand directly influences the properties of the resulting polymer. researchgate.net

The elucidation of reaction mechanisms involving these catalysts often relies on a combination of experimental studies and computational modeling. For instance, understanding the mechanism of cycloaddition reactions catalyzed by transition metal complexes can be aided by quantum chemical calculations. pku.edu.cn These studies can reveal the energetic profiles of different reaction pathways and explain the observed product distributions.

The specific structure of this compound can also lead to unique reactivity. For example, the presence of geminal methyl groups at the C5 position prevents the easy fiveable.mepressbooks.pub-hydride shifts that are common in other cyclopentadiene derivatives. This can influence the types of isomers formed and their subsequent reactivity in catalytic cycles.

Polymerization Studies

The structure of diene monomers significantly impacts the polymerization process and the properties of the resulting polymers. Substituted dienes, including analogs of this compound, have been the subject of various polymerization studies to understand these structure-property relationships.

Anionic Polymerization of Substituted Dienes

Anionic polymerization is a "living" polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. sci-hub.seresearchgate.net This method is particularly useful for the polymerization of dienes like isoprene (B109036) and butadiene. sci-hub.se

The reactivity of substituted dienes in anionic polymerization is influenced by the nature and position of the substituents. For instance, the anionic polymerization of isoprene and β-myrcene has been studied in various solvents, revealing that the solvent choice can significantly alter the microstructure of the resulting polydienes. sci-hub.se In non-polar solvents like cyclohexane, a high content of 1,4-units is typically observed, while polar solvents like tetrahydrofuran (B95107) (THF) promote the formation of 1,2- and 3,4-units. sci-hub.seresearchgate.net

The presence of bulky substituents on the diene monomer can affect the rate of polymerization and the stereochemistry of the polymer chain. While specific studies on the anionic polymerization of this compound are not prevalent in the provided context, the principles governing the anionic polymerization of other substituted dienes can be extrapolated. The steric hindrance from the four methyl groups would likely influence the approach of the monomer to the growing polymer chain end, potentially affecting the regioselectivity and stereoselectivity of the polymerization.

Stereospecific Polymerization Mechanisms with this compound Analogs

Stereospecific polymerization of dienes, which yields polymers with a regular arrangement of monomer units, is often achieved using coordination catalysts, such as those based on transition metals and lanthanides. researchgate.net The microstructure of the resulting polymer (e.g., cis-1,4, trans-1,4, 1,2, or 3,4) is highly dependent on the catalyst system and the structure of the monomer. researchgate.net

For example, copper-based catalysts have been shown to be active and stereospecific for the polymerization of various 1,3-dienes, including butadiene, isoprene, and 2,3-dimethyl-1,3-butadiene. mdpi.com Similarly, half-sandwich scandium catalysts have been used for the regio- and stereospecific living polymerization of (E)-1,3-pentadiene. rsc.org

While direct studies on the stereospecific polymerization of this compound are limited in the search results, the behavior of its analogs provides insight. The bulky nature of the tetramethyl substitution would be expected to play a significant role in the coordination of the monomer to the metal center of the catalyst, thereby influencing the stereochemical outcome of the polymerization. The catalyst's ligand environment, in conjunction with the monomer's structure, dictates the insertion mechanism and the resulting polymer microstructure.

Copolymerization Behavior with Other Monomers

Copolymerization involves the polymerization of two or more different monomers. The copolymerization of dienes with other monomers, such as vinyl aromatic compounds or other olefins, is a common strategy to produce elastomers with tailored properties. researchgate.netnih.gov

The reactivity ratios of the comonomers determine their incorporation into the polymer chain and the resulting copolymer composition. For instance, in the anionic copolymerization of styrene (B11656) and isoprene, the presence of a polar modifier can influence the polymerization rate and the vinyl content of the resulting polymer. researchgate.net

Studies on the copolymerization of 1,3-butadiene (B125203) with phenyl-substituted 1,3-butadienes using a coordination polymerization system have shown that the structure of the comonomer significantly affects its ability to be incorporated into the polymer chain. nih.gov Similarly, the copolymerization of ethylene with 1,3-butadiene can lead to copolymers with unique microstructures, such as the formation of cyclopentane (B165970) units within the polymer backbone. researchgate.net

Given its structure, this compound would likely exhibit distinct copolymerization behavior. Its steric bulk could hinder its incorporation into a growing polymer chain, potentially leading to lower incorporation levels compared to less substituted dienes. The electronic effects of the methyl groups would also influence its reactivity towards different comonomers.

Impact of Diene Structure on Polymer Microstructure and Properties

The structure of the diene monomer has a profound impact on the microstructure and, consequently, the physical properties of the resulting polymer. researchgate.net Key structural features of the diene, such as the type and position of substituents, influence the stereochemistry of the polymer chain, the glass transition temperature (Tg), and the mechanical properties of the material.

For example, the presence of double bonds in the polymer backbone, which can exist in cis or trans configurations, leads to bends and kinks in the polymer chains. pressbooks.pub The cis configuration generally results in more flexible polymers, as seen in natural rubber (cis-1,4-polyisoprene), while the trans configuration leads to more rigid materials. fiveable.mepressbooks.pub

The glass transition temperature (Tg) of a polymer is also highly dependent on its microstructure. In copolymers of 1,3-butadiene with phenyl-substituted 1,3-butadienes, an increase in the comonomer content leads to a gradual increase in the Tg. nih.gov

The table below summarizes the general effects of diene structure on polymer properties based on the principles observed in the polymerization of various dienes.

| Diene Structural Feature | Effect on Polymer Microstructure | Impact on Polymer Properties |

|---|---|---|

| Bulk of Substituents | Can influence regioselectivity (1,4- vs. 1,2-/3,4-addition) and stereoselectivity (cis vs. trans). May hinder polymerization. | Affects chain packing, leading to changes in Tg, crystallinity, and mechanical strength. |

| Electronic Nature of Substituents | Can alter the reactivity of the diene and the stability of intermediates in the polymerization process. | Influences the polarity of the polymer, affecting properties like solvent resistance and adhesion. |

| Symmetry of the Monomer | Can lead to the formation of polymers with specific tacticity (isotactic, syndiotactic, atactic). | Affects the ability of the polymer chains to crystallize, which in turn impacts mechanical properties and melting point. |

| Conjugation and Double Bond Position | Determines the primary modes of addition (e.g., 1,4- vs. 1,2-addition in conjugated dienes). | The resulting double bonds in the polymer backbone allow for vulcanization, which improves elasticity and durability. fiveable.mepressbooks.pub |

Lack of Specific Research Hinders Detailed Analysis of this compound Reactivity

The intended exploration of reactions at the saturated C5 carbon atom of the cyclopentadiene ring and the functionalization of the methyl groups on the ring for this compound cannot be substantiated with specific, published research findings. General principles of organic chemistry would suggest that the saturated carbon, being an sp³-hybridized center, could potentially undergo radical substitution reactions under specific conditions. However, without experimental data, any discussion would remain purely speculative.

Similarly, the functionalization of the methyl groups would likely require harsh reaction conditions, such as free-radical halogenation, to activate these typically unreactive substituents. The specific outcomes, regioselectivity, and efficiency of such reactions on the this compound scaffold have not been reported.

In the broader context of substituted cyclopentadienes, research has extensively covered areas such as deprotonation to form corresponding cyclopentadienyl anions, which are crucial ligands in organometallic chemistry, and their subsequent reactions with various electrophiles. However, the specific electronic and steric effects of the 2,3,5,5-tetramethyl substitution pattern on these reactions remain uninvestigated in the public domain.

Due to the absence of specific studies on the reactivity of this compound, a detailed and scientifically accurate article on its "Other Organic Transformations and Functionalizations" cannot be generated at this time. Further experimental research is required to elucidate the chemical behavior of this particular compound.

Spectroscopic Characterization and Advanced Analytical Techniques Applied to 2,3,5,5 Tetramethylcyclopenta 1,3 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

The ¹H and ¹³C NMR spectra provide essential information about the chemical environment of each proton and carbon atom, respectively. The symmetry of 2,3,5,5-tetramethylcyclopenta-1,3-diene dictates the number of unique signals observed.

¹H NMR: The structure of this compound suggests the presence of four distinct proton environments:

One vinylic proton (H1).

One allylic proton (H4).

Two vinylic methyl groups at positions C2 and C3.

Two geminal methyl groups at the saturated C5 position.

Due to molecular asymmetry, the two geminal methyl groups at C5 are chemically non-equivalent, as are the two vinylic methyl groups. However, rapid rotation around the carbon-carbon single bonds at room temperature might render the protons within each methyl group equivalent. The vinylic proton at C1 would likely appear as a doublet due to coupling with the proton at C4. The allylic proton at C4 would exhibit a more complex splitting pattern, coupling with the vinylic proton and potentially with the protons of the adjacent methyl group.

¹³C NMR: The carbon skeleton is expected to produce seven distinct signals in the ¹³C NMR spectrum, corresponding to:

Three sp²-hybridized carbons in the diene system (C1, C2, C3, C4).

One sp³-hybridized quaternary carbon (C5).

Four distinct methyl carbons.

The chemical shifts of the diene carbons would be in the typical downfield region for unsaturated systems, while the quaternary C5 carbon would appear at a significantly upfield position. The four methyl carbons would have characteristic shifts in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general spectroscopic principles, as specific experimental data is not readily available.

| ¹H NMR Predictions | ¹³C NMR Predictions | |||

|---|---|---|---|---|

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Carbon Assignment | Predicted δ (ppm) |

| C1-H | ~6.0-6.5 | Doublet (d) | C1 | ~125-135 |

| C4-H | ~2.8-3.2 | Multiplet (m) | C2 | ~130-140 |

| C2-CH₃ | ~1.7-2.0 | Singlet (s) or fine multiplet | C3 | ~130-140 |

| C3-CH₃ | ~1.7-2.0 | Singlet (s) or fine multiplet | C4 | ~40-50 |

| C5-(CH₃)₂ | ~1.0-1.2 | Two singlets (s) | C5 | ~45-55 |

| C2-CH₃ | ~10-20 | |||

| C3-CH₃ | ~10-20 | |||

| C5-(CH₃)₂ | ~20-30 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignment by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A key expected correlation would be between the vinylic proton at C1 and the allylic proton at C4, confirming their connectivity. Long-range couplings might also be observed between the allylic proton (H4) and the protons of the vinylic methyl group at C3.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It would definitively link the proton signals to their corresponding carbon signals, for instance, confirming the assignment of the C1-H1, C4-H4, and the various methyl groups.

Substituted cyclopentadienes can undergo dynamic processes such as sigmatropic rearrangements (hydride or alkyl shifts), which lead to isomer interconversion. Variable-temperature (VT) NMR is the primary tool for studying such phenomena. By recording NMR spectra at different temperatures, one can observe changes in the line shape of the signals. At low temperatures, the exchange process may be slow on the NMR timescale, resulting in sharp, distinct signals for each isomer. As the temperature increases, the rate of exchange increases, leading to broadening of the signals. At a sufficiently high temperature (the coalescence temperature), the signals for the interconverting sites merge into a single, averaged signal. Analysis of the line shapes at different temperatures can provide quantitative information about the energy barrier and the kinetics of the dynamic process. For this compound, a potential, though likely high-energy, process could involve a nist.govmsu.edu-sigmatropic shift of a methyl group.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

For this compound, the key expected vibrational bands would include:

C-H stretching: Alkenyl C-H stretches typically appear above 3000 cm⁻¹, while alkyl C-H stretches from the methyl groups would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C stretching: The conjugated diene system would give rise to one or two strong to medium C=C stretching bands in the 1600-1650 cm⁻¹ region. In Raman spectroscopy, these C=C stretching modes are often very intense.

C-H bending: Various C-H bending (scissoring, rocking, wagging) vibrations for the methyl and methine groups would be present in the fingerprint region (below 1500 cm⁻¹).

Table 2: Predicted FT-IR and Raman Vibrational Frequencies for this compound Note: These are estimated values based on typical functional group frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Vinylic =C-H Stretch | 3010-3050 | Medium | Medium |

| Alkyl C-H Stretch | 2850-2960 | Strong | Strong |

| Conjugated C=C Stretch | 1600-1650 | Medium-Strong | Very Strong |

| CH₃ Bending | 1375-1465 | Medium | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.

For this compound (C₉H₁₄), the molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) of 122. The fragmentation pattern is dictated by the stability of the resulting carbocations. A very prominent fragmentation pathway for substituted cyclopentadienes is the loss of a substituent to form a stable aromatic cyclopentadienyl-type cation. A primary fragmentation would be the loss of a methyl radical (•CH₃, 15 Da) from the C5 position. This would result in a highly abundant fragment ion at m/z 107. This [M-15]⁺ cation is particularly stable due to the formation of a substituted tropylium-like or a related resonance-stabilized structure. Further fragmentation of the m/z 107 ion could occur through the loss of neutral molecules like ethylene (B1197577) or acetylene.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high precision (typically to four or more decimal places). This enables the unambiguous determination of the molecular formula. The calculated exact mass for the molecular formula C₉H₁₄ is 122.1096 u. An experimental HRMS measurement confirming this value would provide strong evidence for the elemental composition of this compound.

X-ray Crystallography for Solid-State Structure Determination

As of the current body of scientific literature, a definitive solid-state structure of this compound determined by single-crystal X-ray crystallography has not been reported. While X-ray crystallography is a powerful technique for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid, providing valuable data on bond lengths, bond angles, and intermolecular interactions, no such study has been published for this specific isomer of tetramethylcyclopentadiene.

The lack of a published crystal structure means that experimental data for its solid-state molecular geometry and packing arrangement are not available. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates have not been determined.

Future X-ray diffraction studies on a suitable single crystal of this compound would be necessary to provide this fundamental information. Such an analysis would offer invaluable insights into how the methyl group substitutions on the cyclopentadiene (B3395910) ring influence the molecular packing and intermolecular forces in the solid state.

Computational and Theoretical Studies of 2,3,5,5 Tetramethylcyclopenta 1,3 Diene

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to model and analyze molecular systems. These methods are crucial for examining the electronic characteristics and reaction pathways of 2,3,5,5-tetramethylcyclopenta-1,3-diene.

The electronic structure of this compound is characterized by a conjugated π-system within the five-membered ring, significantly influenced by the presence of four methyl substituents. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can elucidate the distribution of electron density and the nature of chemical bonds within the molecule. mdpi.comresearchgate.net

Computational methods can generate electrostatic potential (ESP) maps, which visualize the electron density distribution. For this compound, these maps would show a region of high electron density (negative potential) localized above and below the plane of the conjugated diene system, indicating the sites most susceptible to electrophilic attack.

| Compound | Method/Basis Set | Dipole Moment (Debye) | Global Nucleophilicity Index (N, eV) mdpi.com |

|---|---|---|---|

| Cyclopentadiene (B3395910) | ωB97X-D/6-311G(d) | ~0.42 | 3.32 |

| 1-Methylcyclopentadiene | ωB97X-D/6-311G(d) | ~0.50 | 3.59 |

| Pentasubstituted Cyclopentadiene | ωB97X-D/6-311G(d) | - | 4.14 |

Frontier Molecular Orbital (FMO) theory is a fundamental framework for predicting the reactivity and selectivity of pericyclic reactions, such as the Diels-Alder reaction, in which this compound commonly participates. nih.govufla.br This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.com

In a typical normal-electron-demand Diels-Alder reaction, this compound acts as the electron-rich diene (nucleophile), so its HOMO interacts with the LUMO of an electron-deficient dienophile (electrophile). The energy difference (HOMO-LUMO gap) between these interacting orbitals is a key determinant of the reaction rate; a smaller gap generally leads to a lower activation barrier and a faster reaction. mdpi.com

The methyl substituents on the cyclopentadiene ring raise the energy of the HOMO, making the molecule a more potent nucleophile compared to unsubstituted cyclopentadiene. mdpi.com This elevation of the HOMO energy reduces the HOMO-LUMO gap with typical dienophiles, thus enhancing the reactivity of this compound in Diels-Alder reactions. FMO analysis can also predict regioselectivity by examining the relative sizes of the orbital coefficients on the terminal carbon atoms (C1 and C4) of the diene's HOMO. researchgate.net

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Cyclopentadiene | CBS-QB3 rsc.org | -8.62 | 1.01 | 9.63 |

| Generic Substituted Diene (Illustrative) | DFT/B3LYP | -5.80 | -0.95 | 4.85 |

Computational chemistry provides the means to map the entire energy profile of a chemical reaction, with transition states (TS) being of paramount importance. ic.ac.uk Transition state calculations are used to identify the highest energy point along a reaction coordinate, the structure of which reveals the geometry of the activated complex. researchgate.net The calculated energy of the transition state relative to the reactants determines the activation energy barrier, which is directly related to the reaction kinetics.

For Diels-Alder reactions involving this compound, transition state calculations can be used to explain and predict stereoselectivity, such as the preference for endo or exo products. chemrxiv.orgchemrxiv.org By calculating the activation energies for both the endo and exo pathways, the kinetically favored product can be identified. nih.gov These calculations often show that the endo transition state is stabilized by secondary orbital interactions, although steric hindrance from the gem-dimethyl groups at the C5 position in this compound could potentially favor the exo pathway. nih.govukim.mk The calculations can also determine whether the reaction mechanism is synchronous (both new σ-bonds form simultaneously) or asynchronous (one bond forms ahead of the other). ic.ac.uk

Density Functional Theory (DFT) has become a standard tool for studying the reactivity and selectivity of organic reactions due to its favorable balance of accuracy and computational cost. rsc.org DFT methods are widely used to explore the potential energy surface (PES) or energy landscape of reactions involving substituted cyclopentadienes. rsc.orgrsc.org

By mapping the PES, researchers can identify all relevant stationary points, including reactants, products, intermediates, and transition states. escholarship.org The relative energies of these points provide a comprehensive thermodynamic and kinetic picture of the reaction. For the Diels-Alder reaction of this compound, DFT studies can accurately predict the endo/exo selectivity by comparing the free energies of activation for the competing transition states. nih.govlongdom.org

Furthermore, DFT calculations can model the influence of solvents and catalysts on the energy landscape, providing insights that are crucial for optimizing experimental reaction conditions. The choice of functional and basis set in DFT calculations is critical for obtaining reliable results, and various functionals (e.g., B3LYP, M06-2X) have been benchmarked for their performance in predicting Diels-Alder reaction outcomes. rsc.orgrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment that can include solvent molecules.

For a flexible molecule like this compound, MD simulations could be used to study the conformational dynamics. This includes the puckering of the five-membered ring and the rotational barriers of the methyl groups. Understanding the accessible conformations is important, as the reactivity of the diene can depend on its ground-state geometry.

In a condensed phase (liquid or solution), MD simulations can model how molecules of this compound interact with each other and with solvent molecules. These simulations can calculate properties such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. This information is valuable for understanding the bulk properties of the substance and the role of intermolecular forces, such as van der Waals interactions, in dictating the structure and dynamics of the liquid state.

Theoretical Prediction of Spectroscopic Parameters

Computational quantum chemistry can predict various spectroscopic parameters, which serves as a powerful tool for interpreting experimental spectra and confirming molecular structures. computabio.comcomputabio.com

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. researchgate.net For this compound, theoretical calculations can predict the chemical shifts for the different methyl and vinyl protons and carbons. Comparing these predicted spectra with experimental data can confirm the structural assignment and provide a detailed understanding of the electronic environment around each nucleus.

IR Spectra: The prediction of infrared (IR) spectra is achieved by calculating the harmonic vibrational frequencies of the molecule. arxiv.orgresearchgate.net After geometry optimization, a frequency calculation yields the vibrational modes and their corresponding IR intensities. computabio.com These calculated frequencies are often systematically scaled to correct for anharmonicity and other theoretical approximations. The predicted IR spectrum for this compound would show characteristic peaks for C-H stretching of the methyl and vinyl groups, C=C stretching of the conjugated diene system, and various bending and rocking vibrations.

These theoretical predictions are invaluable for identifying novel compounds, understanding the origins of spectral features, and complementing experimental characterization.

Compound Index

Development of Structure-Reactivity Models for Substituted Cyclopentadienes

The development of robust structure-reactivity models for substituted cyclopentadienes, including this compound, is a key area of computational and theoretical chemistry. These models are crucial for predicting the behavior of these compounds in various chemical reactions, most notably in pericyclic reactions such as the Diels-Alder cycloaddition. By establishing quantitative relationships between molecular structure and reactivity, these models provide valuable insights for reaction design and optimization.

The reactivity of substituted cyclopentadienes is influenced by a combination of electronic and steric factors imparted by the substituent groups. Computational chemistry offers a powerful toolkit to quantify these effects and build predictive models. A common approach involves the use of Quantum Mechanical (QM) calculations to determine a range of molecular descriptors for a series of related cyclopentadiene derivatives. These descriptors are then correlated with experimentally determined or computationally predicted reaction rates or activation energies to formulate a structure-reactivity relationship.

A fundamental aspect of these models is the application of Density Functional Theory (DFT) for the accurate calculation of molecular properties. Functionals such as M06-2X have proven to be effective for studying the thermodynamics of cycloaddition reactions involving dienes. nih.gov Key electronic descriptors derived from these calculations include:

Frontier Molecular Orbital (FMO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the reactivity of dienes in Diels-Alder reactions. For normal-electron-demand Diels-Alder reactions, a higher HOMO energy of the diene generally leads to a smaller HOMO-LUMO gap with the dienophile, resulting in a lower activation barrier and a faster reaction.

Distortion/Interaction Model: This model deconstructs the activation energy of a reaction into two components: the energy required to distort the reactants into their transition state geometries (distortion energy) and the interaction energy between the distorted reactants in the transition state. This approach provides a more nuanced understanding of how substituents affect reactivity beyond simple electronic effects. nih.gov

To construct a predictive model, a dataset of various substituted cyclopentadienes would be computationally analyzed. For each derivative, including this compound, the relevant descriptors would be calculated. The following interactive table illustrates the type of data that would be generated for a hypothetical series of cyclopentadienes to build such a model.

| Compound | Substituents | HOMO Energy (eV) | LUMO Energy (eV) | Chemical Hardness (η) | Relative Reactivity (Predicted) |

|---|---|---|---|---|---|

| Cyclopentadiene | None | -6.20 | 0.50 | 3.35 | Baseline |

| 1-Methylcyclopentadiene | 1-CH₃ | -6.15 | 0.55 | 3.35 | Higher |

| 2-Methylcyclopentadiene | 2-CH₃ | -6.12 | 0.58 | 3.35 | Higher |

| 1,2,3,4-Tetramethylcyclopentadiene | 1,2,3,4-(CH₃)₄ | -5.95 | 0.65 | 3.30 | Significantly Higher |

| This compound | 2,3,5,5-(CH₃)₄ | -6.05 | 0.60 | 3.33 | Higher |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information used in structure-reactivity models.

Once such a dataset is compiled, statistical methods or machine learning algorithms, such as random forest models, can be employed to develop a quantitative structure-activity relationship (QSAR) model. chemrxiv.org These models can then be used to predict the reactivity of other substituted cyclopentadienes that have not been experimentally tested. The development of such predictive tools is invaluable for accelerating the discovery of new chemical reactions and for the rational design of molecules with desired reactivity profiles.

Applications and Future Directions in Chemical Synthesis and Materials Science

Role of 2,3,5,5-Tetramethylcyclopenta-1,3-diene in Complex Organic Synthesis

Substituted cyclopentadienes are versatile building blocks in organic synthesis, primarily due to their participation in cycloaddition reactions. The protection of conjugated dienes through coordination with metal fragments, such as a tricarbonyliron moiety, offers numerous applications in the synthesis of complex structures. rsc.org For instance, the iron-mediated [2+2+1] cycloaddition is a known method for creating substituted cyclopentadienones, which are themselves useful substrates for further reactions. rsc.org

While specific examples detailing the extensive use of this compound in the total synthesis of complex natural products are not widely reported, its structural motifs are relevant to established synthetic strategies. The Diels-Alder reaction, a powerful tool for forming six-membered rings, is a characteristic reaction of cyclopentadienes. The generation of substituted cyclopentadiene (B3395910) derivatives in situ, followed by intramolecular Diels-Alder trapping, is a known strategy for constructing polycyclic systems. rsc.org The methyl substituents on the this compound ring would sterically and electronically influence the course of such cycloadditions, offering pathways to highly functionalized and stereochemically complex architectures.

Advanced Materials Development through Polymerization Utilizing Tetramethylcyclopentadiene Monomers

The polymerization of cyclopentadiene (Cp) monomers has historically been challenging due to their high reactivity and tendency to dimerize via the Diels-Alder reaction. biopacificmip.orguzh.ch However, recent breakthroughs have demonstrated controlled methods for synthesizing and polymerizing well-defined Cp monomers under mild conditions, paving the way for new responsive materials. biopacificmip.org This approach has led to the creation of homopolymer networks with compelling properties such as shape memory and degradability. biopacificmip.org

Polymers derived from substituted cyclopentadienes can exhibit enhanced properties. The incorporation of methyl groups, as in this compound, is expected to increase the thermal stability and modify the mechanical properties of the resulting polymer. The polymer's glass transition temperature (Tg), toughness, and elasticity are critical characteristics that can be tuned by the monomer structure. biopacificmip.org For example, polymers with a near-room-temperature Tg are excellent candidates for shape memory and degradable thermoset applications. biopacificmip.org The stereospecific polymerization of conjugated dienes using transition metal catalysts can yield polymers with various well-defined structures, including cis-1,4, trans-1,4, and 1,2 syndiotactic configurations, which directly impacts the material's properties. researchgate.netresearchgate.net

| Property | Description | Potential Application | Reference |

|---|---|---|---|

| Shape Memory | Ability of the material to return from a deformed state to its original shape when induced by an external stimulus like temperature. | Smart textiles, medical devices, aerospace components | biopacificmip.org |

| Degradability | The polymer network can be de-cross-linked, allowing for material recycling or controlled degradation. | Degradable thermosets, sustainable materials | biopacificmip.org |

| Toughness and Elasticity | The material can withstand significant strain before fracturing and can return to its original shape after deformation. | Elastomers, flexible electronics, soft robotics | biopacificmip.org |

| High Stereoregularity | Precise control over the arrangement of monomer units (e.g., cis vs. trans), leading to crystalline materials with distinct properties. | Specialty rubbers, high-performance plastics | researchgate.netresearchgate.net |

Rational Design of Catalytic Systems Employing this compound as a Ligand

The deprotonated form of this compound, the tetramethylcyclopentadienyl anion, is a highly valuable ligand in organometallic chemistry and homogeneous catalysis. ereztech.comguidechem.com Cyclopentadienyl (B1206354) (Cp) ligands and their substituted derivatives are ubiquitous in catalysis, forming stable and versatile complexes with a wide range of transition metals. uzh.chresearchgate.net

The rational design of catalysts involves modifying the steric and electronic properties of the ligands to control the activity and selectivity of the metal center. snnu.edu.cnnih.gov Substituting the Cp ring with electron-donating methyl groups, as in the case of the tetramethylcyclopentadienyl ligand, increases its σ-donating ability. snnu.edu.cn This results in a stronger metal-ligand bond and can modulate the reactivity of the catalyst. snnu.edu.cn Furthermore, the bulky methyl groups provide a sterically demanding environment around the metal, which can be exploited to achieve high levels of stereocontrol in asymmetric catalysis. snnu.edu.cn Chiral metal complexes bearing substituted Cp ligands are efficient catalysts for a variety of enantioselective reactions, including the functionalization of C-H bonds. researchgate.netsnnu.edu.cnresearchgate.net The specific substitution pattern of the ligand is crucial for differentiating reaction pathways and achieving high chemo- and enantioselectivity. acs.org

| Ligand | Key Structural Feature | Effect on Catalyst | Reference |

|---|---|---|---|

| Cyclopentadienyl (Cp) | Unsubstituted C₅H₅ ring | Baseline for steric and electronic properties. | researchgate.net |

| Pentamethylcyclopentadienyl (Cp*) | Five methyl groups | Increases σ-donating ability and steric bulk, enhancing catalyst stability and solubility. | snnu.edu.cn |

| Tetramethylcyclopentadienyl (from 2,3,5,5-isomer) | Four methyl groups, including a gem-dimethyl C₅Me₄H | Provides significant steric hindrance and strong electron donation, influencing selectivity. | snnu.edu.cn |

| Chiral Fused-Ring Cp | Cp ring fused to a chiral scaffold (e.g., binaphthyl-derived) | Creates a rigid chiral pocket around the metal center, enabling high enantioselectivity in reactions. | researchgate.netacs.org |

Emerging Research Opportunities and Synthetic Challenges for Highly Substituted Cyclopentadienes

Despite their utility, the synthesis of highly substituted cyclopentadienes often involves laborious, multi-step procedures, which can be costly and time-consuming. uzh.ch A significant challenge lies in developing more efficient and straightforward synthetic routes to these valuable compounds. uzh.ch One novel approach involves the acid-induced liberation of polysubstituted cyclopentadiene ligands from stable cobalt complexes, providing a route to previously inaccessible 1,2,4-trisubstituted cyclopentadienes. nih.govacs.orgresearchgate.net

Emerging research opportunities are focused on several key areas:

Novel Synthetic Methodologies: There is a continuing need for new catalytic methods to synthesize highly functionalized cyclopentadienes and their derivatives, such as the recently developed silver-catalyzed tandem heterocyclization/[3+2] cycloaddition to form cyclopenta[c]furans. acs.org

Bifunctional Building Blocks: The design and synthesis of new cyclopentadiene-based building blocks with multiple functional groups are of great interest. uzh.chresearchgate.net Such molecules can be easily modified and used for creating diverse molecular architectures, including for applications in radiopharmaceuticals. uzh.ch

Advanced Asymmetric Catalysis: The development of new generations of chiral cyclopentadienyl ligands is crucial for advancing asymmetric catalysis. nih.govresearchgate.net These ligands are key to enabling highly enantioselective transformations that are critical for producing bioactive molecules as single enantiomers. nih.govresearchgate.net